molecular formula C23H24F3N3O3 B11068805 1-(4-Methoxybenzyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(4-Methoxybenzyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11068805
M. Wt: 447.4 g/mol
InChI Key: MZUYFTZPBLCJFW-UHFFFAOYSA-N
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Description

1-(4-METHOXYBENZYL)-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound featuring a pyrrole ring substituted with a methoxybenzyl group and a trifluoromethylphenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYBENZYL)-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the methoxybenzyl and trifluoromethylphenyl piperazine groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYBENZYL)-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrrole ring can be reduced under specific conditions to yield dihydropyrrole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde or methoxybenzoic acid, while nucleophilic substitution at the trifluoromethyl group can produce various substituted derivatives.

Scientific Research Applications

1-(4-METHOXYBENZYL)-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZYL)-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the methoxybenzyl and piperazine moieties contribute to its overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-PHENYL-1H-PYRROLE-2,5-DIONE: Similar in structure but lacks the methoxybenzyl and trifluoromethylphenyl piperazine groups.

    4-(TRIFLUOROMETHYL)BENZYLAMINE: Contains the trifluoromethyl group but differs in the core structure and functional groups.

Uniqueness

1-(4-METHOXYBENZYL)-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the methoxybenzyl and piperazine moieties provide additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C23H24F3N3O3

Molecular Weight

447.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H24F3N3O3/c1-32-19-7-5-16(6-8-19)15-29-21(30)14-20(22(29)31)28-11-9-27(10-12-28)18-4-2-3-17(13-18)23(24,25)26/h2-8,13,20H,9-12,14-15H2,1H3

InChI Key

MZUYFTZPBLCJFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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